molecular formula C12H16N2O2 B13840715 (4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone

(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone

Cat. No.: B13840715
M. Wt: 220.27 g/mol
InChI Key: HFYZLXUOCXLNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone is an organic compound that features both an aminophenyl group and a methoxypyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone typically involves the reaction of 4-aminobenzophenone with 3-methoxypyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the 4-aminobenzophenone is reacted with 3-methoxypyrrolidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypyrrolidinyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)phenylmethanone: Similar in structure but lacks the methoxypyrrolidinyl group.

    (4-Aminophenyl)(4-fluorophenyl)methanone: Contains a fluorophenyl group instead of the methoxypyrrolidinyl group.

    Bis-(4-aminophenyl)methane: Features two aminophenyl groups attached to a methylene bridge.

Uniqueness

(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone is unique due to the presence of both the aminophenyl and methoxypyrrolidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(4-aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C12H16N2O2/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8,13H2,1H3

InChI Key

HFYZLXUOCXLNKR-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.